molecular formula C13H14O6 B1241682 Ruakuric acid

Ruakuric acid

Cat. No. B1241682
M. Wt: 266.25 g/mol
InChI Key: CGGAQALKXMDCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ruakuric acid is a natural product found in Aspergillus fumigatus with data available.

Scientific Research Applications

Nucleic Acid Imino Proton Exchange

  • CEST Contrast Agent : Ruakuric acid, specifically polyuridilic acid (poly(rU)), is used as a chemical-exchange saturation transfer (CEST) contrast agent in Magnetic Resonance Imaging (MRI). This application exploits the exchange properties of imino and hydroxyl protons in poly(rU) for enhanced detection sensitivity in MRI scans, particularly in the detection of micromolar concentrations of polymers (Snoussi et al., 2003).

Antihyperuricemia Properties

  • Inhibition of Xanthine Oxidase : The flavonoid compounds in plants like Elephantopus scaber, which contain ruakuric acid, are reported to inhibit xanthine oxidase enzyme activity. This inhibition is beneficial in treating hyperuricemia, a condition characterized by elevated uric acid levels in the blood (Gunarti & Hidayah, 2022).

Electrochemical Applications

  • Ti-RuO2-TiO2 Anodes : Ruakuric acid derivatives, particularly RuO2, are used in electrochemical applications, such as in the construction of Ti-RuO2-TiO2 anodes. These anodes are significant in hydrometallurgical processes, offering enhanced activity towards oxygen evolution in comparison to traditional lead alloy anodes (Aromaa & Forsén, 2006).

Nanotechnology and Sensor Development

  • Detection of Drugs : Ruakuric acid-based nanoparticles, specifically ruthenium-doped TiO2, are utilized in the development of sensors. These sensors, when combined with multi-walled carbon nanotubes, demonstrate improved sensitivity and selectivity, making them suitable for detecting and quantifying various substances (Shetti et al., 2019).

Antioxidant and Therapeutic Properties

  • Rutin's Antioxidant Effects : Rutin, a natural flavone and a derivative of ruakuric acid, exhibits significant antioxidant properties. It has been studied for its protective effects against ethanol-induced gastric lesions, suggesting potential in treating gastric issues and reducing oxidative stress (La Casa et al., 2000).

properties

Product Name

Ruakuric acid

Molecular Formula

C13H14O6

Molecular Weight

266.25 g/mol

IUPAC Name

6-acetyl-5-hydroxy-4-methoxy-3,4-dihydro-2H-chromene-2-carboxylic acid

InChI

InChI=1S/C13H14O6/c1-6(14)7-3-4-8-11(12(7)15)9(18-2)5-10(19-8)13(16)17/h3-4,9-10,15H,5H2,1-2H3,(H,16,17)

InChI Key

CGGAQALKXMDCPN-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C2=C(C=C1)OC(CC2OC)C(=O)O)O

Canonical SMILES

CC(=O)C1=C(C2=C(C=C1)OC(CC2OC)C(=O)O)O

synonyms

ruakuric acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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